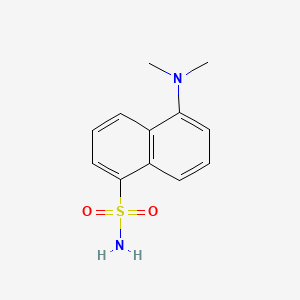

Dansylamide

Descripción general

Descripción

Dansylamida, también conocida como 5-(dimetilamino)naftaleno-1-sulfonamida, es un colorante fluorescente ampliamente utilizado en bioquímica y química. Es conocido por su alta fluorescencia y su capacidad para formar derivados estables con aminoácidos y otras aminas.

Métodos De Preparación

La dansylamida se sintetiza típicamente a través de la reacción del cloruro de dansilo con amoníaco. Esta reacción forma el representante más simple de la clase de aminas derivadas de dansilo . La ruta sintética implica los siguientes pasos:

Reacción con amoníaco: El cloruro de dansilo reacciona con el amoníaco para formar dansylamida.

Condiciones de reacción: La reacción se realiza generalmente en un solvente orgánico como diclorometano o cloroformo a temperatura ambiente.

Los métodos de producción industrial para la dansylamida son similares a la síntesis de laboratorio, pero se amplían para satisfacer las demandas comerciales. El proceso implica la misma reacción básica, pero puede incluir pasos de purificación adicionales para garantizar la alta pureza del producto final.

Análisis De Reacciones Químicas

La dansylamida experimenta varias reacciones químicas, incluidas:

Reacciones de sustitución: La dansylamida puede reaccionar con grupos amino primarios de aminas alifáticas y aromáticas para formar derivados fluorescentes estables.

Oxidación y reducción: Si bien las reacciones específicas de oxidación y reducción de la dansylamida se informan con menos frecuencia, puede participar en estas reacciones en condiciones apropiadas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones con dansylamida incluyen cloruro de dansilo, amoníaco y varias aminas. Las reacciones se llevan a cabo típicamente en solventes orgánicos a temperatura ambiente.

Aplicaciones Científicas De Investigación

La dansylamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Etiquetado fluorescente: Se utiliza para el etiquetado fluorescente de compuestos biológicos para rastrear sus actividades en sistemas enzimáticos y otros procesos biológicos.

Biosensores: La dansylamida se utiliza en el desarrollo de biosensores para el monitoreo in vivo de metales traza.

Bioquímica y medicina: Se emplea en bioquímica y medicina para el etiquetado y rastreo de moléculas biológicas.

Aplicaciones industriales: La dansylamida se utiliza en la producción de colorantes fluorescentes y otras aplicaciones industriales.

Mecanismo De Acción

La dansylamida ejerce sus efectos a través de sus propiedades fluorescentes. El compuesto interactúa con grupos amino primarios de aminas alifáticas y aromáticas, formando derivados fluorescentes estables . La emisión de fluorescencia de la dansylamida depende en gran medida del solvente y varía de 520 a 550 nanómetros . El mecanismo implica la formación de enlaces de hidrógeno intramoleculares e interacciones electrónicas entre los sustituyentes donador-aceptor y el naftaleno aromático .

Comparación Con Compuestos Similares

La dansylamida es única debido a su alta fluorescencia y su capacidad para formar derivados estables con aminoácidos y otras aminas. Compuestos similares incluyen:

Cloruro de dansilo: Un precursor de la dansylamida, utilizado en la síntesis de varios derivados de dansilo.

Ácidos naftalenosulfónicos: Compuestos que comparten la parte de naftaleno y el grupo ácido sulfónico con la dansylamida.

Otros derivados de dansilo: Compuestos como derivados de N-acetilada dansylamida, que tienen propiedades fluorescentes similares.

La dansylamida destaca por sus características estructurales específicas y su alta fluorescencia, lo que la convierte en una herramienta valiosa en diversas aplicaciones científicas e industriales.

Actividad Biológica

Dansylamide, a sulfonamide derivative of 5-(dimethylamino)-1-naphthalenesulfonamide, is widely recognized for its fluorescent properties and biological activities. This compound has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and recent research findings.

- Molecular Formula : C₁₂H₁₄N₂O₂S

- Molecular Weight : 250.317 g/mol

- Melting Point : 218-221 °C

- Density : 1.3 g/cm³

- Boiling Point : 435.4 °C at 760 mmHg

This compound functions primarily as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Research indicates that this compound exhibits differential binding profiles with human carbonic anhydrase I (hCA I) and II (hCA II), leading to distinct kinetic behaviors.

Binding Characteristics

- Differential Binding : this compound shows markedly different fluorescence spectral properties when binding to hCA I versus hCA II. This difference is attributed to the protein isomerization step, which significantly influences the binding kinetics of the compound .

- Fluorescence Enhancement : The deprotonation of the sulfonamide moiety enhances the fluorescence emission intensity and lifetime of this compound when bound to hCA I, indicating a strong electrostatic interaction with the enzyme's active site .

Study on Enzyme Interaction

A study published in Biochemistry explored the molecular basis for the differential spectral and binding profiles of this compound with hCA I and II. The researchers utilized various spectroscopic techniques to analyze how this compound interacts with these enzymes at a molecular level. Key findings include:

- This compound binds more effectively to hCA I than to hCA II, which may have implications for designing isozyme-specific inhibitors .

- The study highlighted the importance of structural-functional investigations in understanding enzyme-ligand interactions.

Fluorescent Sensing Applications

This compound has also been investigated for its potential in environmental applications, particularly in sensing heavy metals like lead (Pb(II)). A study demonstrated that a bis-dansylamide ion-exchanger selectively extracts Pb(II) from aqueous solutions into organic solvents such as dichloroethane (DCE). This property could be harnessed for environmental monitoring and remediation purposes .

Comparative Analysis of Biological Activity

| Property | This compound | Other Sulfonamides |

|---|---|---|

| Enzyme Inhibition | Selective for CAs | Broad-spectrum |

| Fluorescence Intensity | High upon binding | Variable |

| Applications | Sensing, drug design | Antimicrobial agents |

Propiedades

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBFJJKZPTRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162306 | |

| Record name | Dansylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431-39-6 | |

| Record name | Dansylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dimethylaminonaphthalene-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001431396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)naphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANSYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ5S5875E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.